molecular formula C22H24N2O4S B492830 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide CAS No. 690245-18-2

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B492830
CAS No.: 690245-18-2
M. Wt: 412.5g/mol
InChI Key: PRCRCAIYYBKWNL-UHFFFAOYSA-N
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Description

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is an organic compound that features a sulfonamide group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Coupling with furan-2-ylmethylamine: The sulfonamide intermediate is then reacted with furan-2-ylmethylamine to form the final product.

The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and possibly continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonamide group can form hydrogen bonds with the target protein, while the benzamide and furan rings can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)thiourea: This compound has a similar structure but with a thiourea group instead of a benzamide group.

    4-tert-butylphenylsulfonamide: This compound lacks the furan-2-ylmethyl group.

Uniqueness

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of both the sulfonamide and benzamide groups, which can provide a combination of hydrogen bonding and hydrophobic interactions. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRCAIYYBKWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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